molecular formula C26H24Cl2N2O3 B12448745 2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one

2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one

Cat. No.: B12448745
M. Wt: 483.4 g/mol
InChI Key: QTNLEYFKBIFQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of dichlorophenyl and diethoxyphenyl groups attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one
  • 2-(2,4-Dichlorophenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]quinazolin-4-one
  • 2-(2,4-Dichlorophenyl)-3-[2-(3,4-dimethylphenyl)ethyl]quinazolin-4-one

Uniqueness

2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one is unique due to the presence of both dichlorophenyl and diethoxyphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups on the quinazolinone core can result in distinct properties compared to similar compounds.

Properties

Molecular Formula

C26H24Cl2N2O3

Molecular Weight

483.4 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one

InChI

InChI=1S/C26H24Cl2N2O3/c1-3-32-23-12-9-17(15-24(23)33-4-2)13-14-30-25(19-11-10-18(27)16-21(19)28)29-22-8-6-5-7-20(22)26(30)31/h5-12,15-16H,3-4,13-14H2,1-2H3

InChI Key

QTNLEYFKBIFQBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.